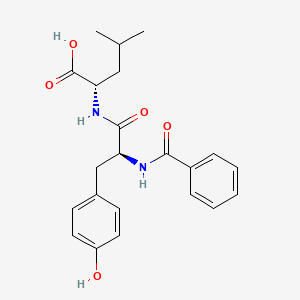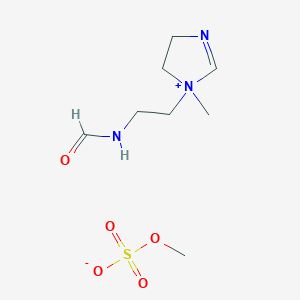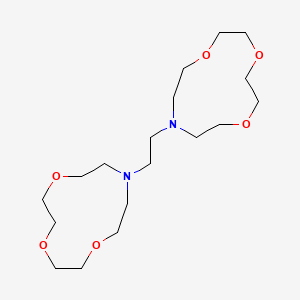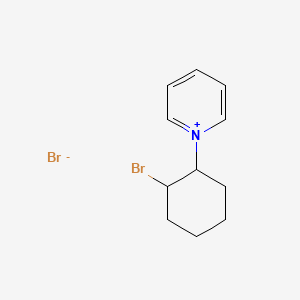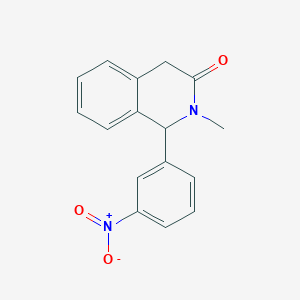
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a dihydroisoquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The acylation of the nitrophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The formation of the isoquinoline ring system through an intramolecular cyclization reaction, often facilitated by heating and the use of a strong acid or base.
Reduction: The reduction of the nitro group to an amine, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids for electrophilic and nucleophilic substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitro-1,2-dihydroisoquinoline: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of the nitrophenyl group and the dihydroisoquinolinone core
Propriétés
Numéro CAS |
78634-31-8 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O3/c1-17-15(19)10-11-5-2-3-8-14(11)16(17)12-6-4-7-13(9-12)18(20)21/h2-9,16H,10H2,1H3 |
Clé InChI |
CLCPGRMLGDILOE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C2=CC=CC=C2CC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


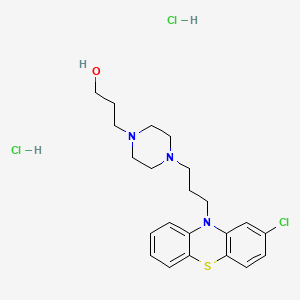
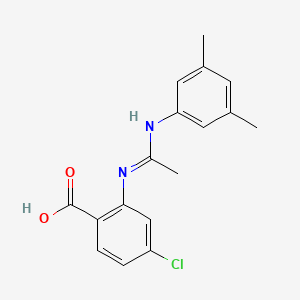
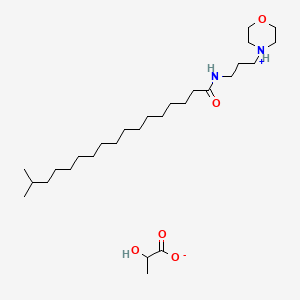
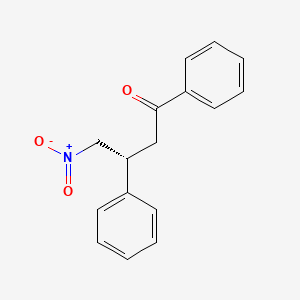
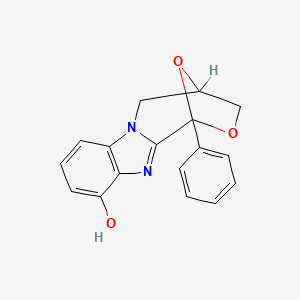
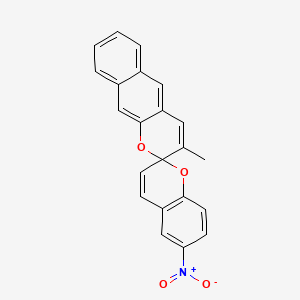
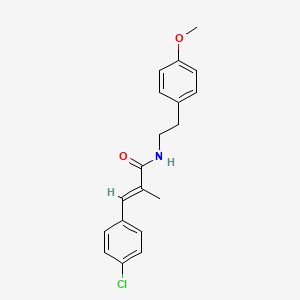
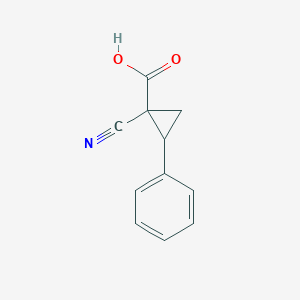
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
